替诺福韦单甲酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

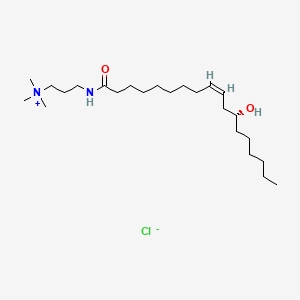

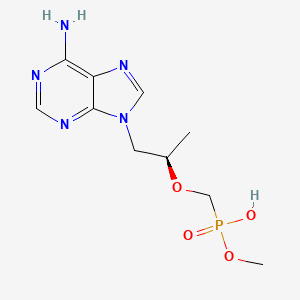

Tenofovir Monomethyl Ester is a biochemical used in proteomics research . It is a nucleotide analog and is considered an actual nucleotide analog due to the presence of a phosphate group bound to the nitrogenous base . The antiviral activities of tenofovir were first reported in 1993 .

Synthesis Analysis

The synthesis of Tenofovir involves key intermediates such as ®-Tenofovir phenyl ester (®-1) and ®-tenofovir diphenyl ester (®-2). These intermediates are crucial for the practical synthesis of tenofovir alafenamide fumarate, a mainstay antiretroviral for the treatment of chronic hepatitis B and HIV-1 infections . An alternative route for the synthesis of Tenofovir uses di-tert-butyl phosphite instead of diethyl phosphite as the phosphonic acid precursor .Molecular Structure Analysis

Tenofovir Monomethyl Ester has a molecular formula of C10H16N5O4P and a molecular weight of 301.24 . It is a chiral drug chemically belonging to acyclic nucleoside phosphonates . It carries a chiral carbon in its molecular structure .Chemical Reactions Analysis

The key transformation in the synthesis of Tenofovir involves a more convergent one-step procedure from an intermediate, which improves the yield from 59% (two steps) to 70% .Physical And Chemical Properties Analysis

Tenofovir Monomethyl Ester is a stable compound under recommended storage conditions . It does not have any specific physical hazards .科学研究应用

病毒学:抑制乙肝病毒复制

替诺福韦酯类前药,包括替诺福韦单甲酯,主要用作针对乙型肝炎病毒(HBV)的强效抗病毒剂。 研究表明,它们可以在 HepG2.2.15 细胞(一种支持乙肝病毒复制的肝癌细胞系)中显着抑制乙肝病毒 DNA 复制 . 这些前药的药代动力学特性已得到改进,以提高其抗病毒功效和安全性。

药代动力学:生物利用度和代谢

替诺福韦单甲酯的药代动力学特性对其临床疗效至关重要。 研究表明,前药在肠液和肝/肠中的稳定性是影响其口服生物利用度的关键因素 . 这对新替诺福韦前药的设计和评估具有重要意义。

肿瘤学:在癌症治疗中的潜力

虽然关于替诺福韦单甲酯在肿瘤学方面的具体研究有限,但其母体化合物替诺福韦已被研究用于治疗各种癌症。 例如,替诺福韦已被研究用于降低慢性乙型肝炎患者发生肝癌的风险 .

免疫学:艾滋病病毒暴露前预防(PrEP)

基于替诺福韦的药物广泛用于艾滋病病毒治疗和暴露前预防(PrEP)。 替诺福韦单甲酯在此领域的作用包括转化为抑制艾滋病病毒逆转录酶的活性药物,从而阻止艾滋病病毒感染 .

毒理学:安全性概况和肾毒性

替诺福韦单甲酯的安全性概况是其临床应用的重要方面。 虽然替诺福韦前药通常被认为与旧配方相比具有更好的肾脏和骨骼安全性概况,但监测潜在的肾毒性仍然至关重要 .

生物化学:对肝细胞代谢的影响

替诺福韦酯类前药已被证明可以在临床前模型中纠正紊乱的肝脏生化代谢。 这包括对三羧酸循环、糖酵解和氨基酸代谢的影响,这些对于在抗病毒治疗期间维持肝脏健康至关重要 .

作用机制

Target of Action

Tenofovir Monomethyl Ester, like its parent compound Tenofovir , primarily targets the reverse transcriptase enzyme . This enzyme plays a crucial role in the life cycle of retroviruses such as HIV, where it catalyzes the transcription of viral RNA into DNA, a necessary step for the virus to replicate within host cells .

Mode of Action

Tenofovir Monomethyl Ester is a nucleotide analog reverse transcriptase inhibitor (NtRTI) . It works by blocking the action of reverse transcriptase, thereby preventing the transcription of viral RNA into DNA . This effectively halts the replication of the virus, reducing viral load and slowing the progression of the disease .

Biochemical Pathways

Tenofovir Monomethyl Ester, as a nucleotide analog, integrates into the viral DNA chain during replication. By doing so, it causes premature termination of the DNA chain, effectively stopping the replication process . This disruption in the viral replication process leads to a decrease in viral load and a slowdown in the progression of the disease .

Pharmacokinetics

Tenofovir is known to diffuse widely, particularly in certain tissues such as the digestive tract, liver, and kidneys . .

Result of Action

The primary result of Tenofovir Monomethyl Ester’s action is a reduction in viral load, which slows the progression of diseases like HIV and Hepatitis B . By inhibiting the reverse transcriptase enzyme, it prevents the virus from replicating within host cells . This can lead to improved clinical outcomes for patients, including a slower progression of the disease and a reduction in the symptoms associated with these viral infections .

Action Environment

The action of Tenofovir Monomethyl Ester can be influenced by various environmental factors. For instance, the stability of Tenofovir prodrugs in intestinal fluid determines the actual amount of the prodrug at the absorption site, and hepatic/intestinal stability determines the maintenance amount of prodrug in circulation . Both of these factors influence the oral bioavailability of Tenofovir prodrugs

安全和危害

属性

IUPAC Name |

[(2R)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethyl-methoxyphosphinic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N5O4P/c1-7(19-6-20(16,17)18-2)3-15-5-14-8-9(11)12-4-13-10(8)15/h4-5,7H,3,6H2,1-2H3,(H,16,17)(H2,11,12,13)/t7-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNIIFMBLEIMHIO-SSDOTTSWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN1C=NC2=C(N=CN=C21)N)OCP(=O)(O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CN1C=NC2=C(N=CN=C21)N)OCP(=O)(O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N5O4P |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00858427 |

Source

|

| Record name | Methyl hydrogen ({[(2R)-1-(6-amino-9H-purin-9-yl)propan-2-yl]oxy}methyl)phosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00858427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

123155-85-1 |

Source

|

| Record name | Methyl hydrogen ({[(2R)-1-(6-amino-9H-purin-9-yl)propan-2-yl]oxy}methyl)phosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00858427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2H-Pyran-3(6H)-one,6-ethoxy-2-(hydroxymethyl)-,O-methyloxime,[2S-(2alpha,3Z,6bta)]-(9CI)](/img/no-structure.png)

![(E)-but-2-enedioic acid;[3-[1,1,2,2-tetradeuterio-2-(dimethylamino)ethyl]-1H-indol-4-yl] acetate](/img/structure/B588919.png)

![(1S)-N-(3S)-1-Azabicyclo[2.2.2]oct-3-yl-1,2,3,4-tetrahydro-1-naphthalenecarboxamide-d1](/img/structure/B588922.png)